molecular formula C12H18N2O B2620748 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline CAS No. 342578-24-9

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline

Cat. No.: B2620748
CAS No.: 342578-24-9
M. Wt: 206.289
InChI Key: SMOGUURTGJUNNJ-AOOOYVTPSA-N
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Description

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline is an organic compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and an aniline group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline typically involves the reaction of 2,6-dimethylmorpholine with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion. The reaction may also require a solvent such as ethanol or methanol to dissolve the reactants and improve the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and aniline group allow it to bind to active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline
  • 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methylbenzoic acid

Uniqueness

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOGUURTGJUNNJ-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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